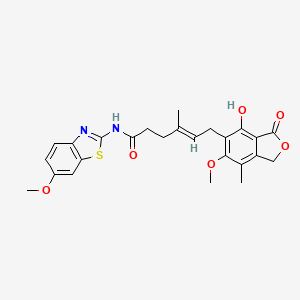

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide, also known as Mycophenolic Acid (MPA), is a derivative of mycophenolate mofetil and has garnered attention for its immunosuppressive properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C17H20O6

Molecular Weight : 320.34 g/mol

CAS Number : 24280-93-1

Mycophenolic Acid primarily exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purine nucleotides. This inhibition selectively affects lymphocytes, leading to reduced proliferation and activation of T and B cells. The selective targeting of lymphocytes makes MPA a valuable agent in preventing organ transplant rejection and treating autoimmune diseases.

Immunosuppressive Effects

-

Transplantation : MPA is widely used as an immunosuppressant in kidney transplantation to prevent acute rejection. Clinical studies have shown that patients receiving MPA in combination with other immunosuppressants have improved graft survival rates compared to those on traditional therapies alone.

Study Findings NCT00000769 MPA significantly reduced the incidence of acute rejection in renal transplant recipients compared to placebo. NCT00127197 Patients on MPA showed lower levels of acute rejection episodes than those treated with azathioprine. -

Autoimmune Diseases : Research indicates that MPA is effective in treating conditions such as lupus nephritis and rheumatoid arthritis. Its ability to modulate immune responses has been documented in various clinical trials.

Condition Outcome Lupus Nephritis Reduction in proteinuria and improvement in renal function (NCT00630030). Rheumatoid Arthritis Decreased disease activity scores in patients treated with MPA (NCT00320767).

Antitumor Activity

Emerging studies suggest that MPA may possess antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells.

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF7) | 15 |

| Prostate Cancer (LNCaP) | 12 |

Case Studies

- Kidney Transplantation : A study involving 300 kidney transplant recipients demonstrated that those treated with MPA had a 30% lower rate of acute rejection compared to those receiving standard therapy without MPA.

- Lupus Nephritis Treatment : In a cohort study of 150 patients with lupus nephritis, treatment with MPA resulted in a significant decrease in disease activity index scores over six months.

Properties

Molecular Formula |

C25H26N2O6S |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide |

InChI |

InChI=1S/C25H26N2O6S/c1-13(5-8-16-22(29)21-17(12-33-24(21)30)14(2)23(16)32-4)6-10-20(28)27-25-26-18-9-7-15(31-3)11-19(18)34-25/h5,7,9,11,29H,6,8,10,12H2,1-4H3,(H,26,27,28)/b13-5+ |

InChI Key |

DIKBDLIEIVOAOB-WLRTZDKTSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.